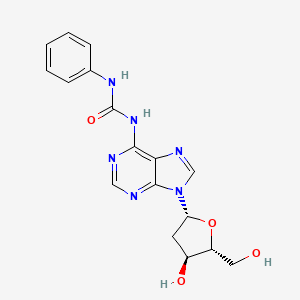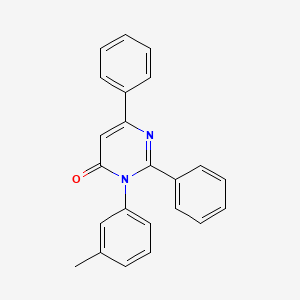
1-Nitro-N-phenylacridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-N-phenylacridin-9-amine is a compound belonging to the acridine family, characterized by its unique structure that includes a nitro group and a phenyl group attached to the acridine core. Acridine derivatives are known for their broad range of pharmaceutical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 1-Nitro-N-phenylacridin-9-amine typically involves a multi-step process. One common method starts with the preparation of N-phenylanthranilic acid through an Ullmann reaction. This intermediate is then subjected to cyclization using phosphorus oxychloride (POCl3) to form 9-chloroacridine. Finally, nitration of the 9-chloroacridine yields this compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Nitro-N-phenylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include amino derivatives, substituted acridines, and other functionalized acridine compounds .
Wissenschaftliche Forschungsanwendungen
1-Nitro-N-phenylacridin-9-amine has a wide range of applications in scientific research:
Biology: Studied for its interactions with biological molecules, including DNA and proteins, due to its planar structure that allows intercalation.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, fluorescent materials, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Nitro-N-phenylacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerase and telomerase, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s nitro group also plays a role in its biological activity, contributing to its ability to generate reactive oxygen species (ROS) that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-N-phenylacridin-9-amine can be compared with other acridine derivatives, such as:
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): A compound with potent anticancer activity, known for its ability to inhibit topoisomerase I and II.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with anticancer properties, targeting DNA and related enzymes.
The uniqueness of this compound lies in its specific structural features, such as the nitro group and phenyl group, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
40239-67-6 |
|---|---|
Molekularformel |
C19H13N3O2 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
1-nitro-N-phenylacridin-9-amine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)17-12-6-11-16-18(17)19(20-13-7-2-1-3-8-13)14-9-4-5-10-15(14)21-16/h1-12H,(H,20,21) |
InChI-Schlüssel |
IXBPZHYFIHSTFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C(=NC4=CC=CC=C42)C=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)


![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)
